molecular formula C23H21ClN4O5 B2730899 [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223767-38-1

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2730899
CAS No.: 1223767-38-1
M. Wt: 468.89
InChI Key: ZZPQPCLPAWHNJY-UHFFFAOYSA-N
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Description

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21ClN4O5 and its molecular weight is 468.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and shown to possess antimicrobial activities. The synthesis involved various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate activities against test microorganisms. This research highlights the potential of triazole derivatives in contributing to antimicrobial drug discovery (Bektaş et al., 2007).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has demonstrated excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study found an inhibition efficiency of up to 98% at specific concentrations, suggesting that derivatives of triazole can be effectively used to protect metals against corrosion in acidic environments (Bentiss et al., 2009).

Pharmaceutical Research

Triazole derivatives are crucial in pharmaceutical research due to their diverse biological activities. Studies have focused on the synthesis of triazole-based compounds with potential pharmacological properties, including anticancer, antiviral, anxiolytic, and anticonvulsant activities. These compounds are explored for their ability to interact with various biological targets, offering insights into the development of new therapeutic agents (Prasad et al., 2021).

Structural and Molecular Analysis

Research into the structural and molecular aspects of triazole derivatives, including their synthesis, characterization, and interaction mechanisms, provides foundational knowledge for developing drugs with improved efficacy and safety profiles. The detailed analysis of these compounds through techniques like X-ray crystallography and molecular docking studies helps in understanding their pharmacological potential and guiding the design of novel therapeutic agents with specific biological activities (Kariuki et al., 2022).

Properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5/c1-13-21(26-27-28(13)15-9-10-20(31-4)17(24)11-15)23(29)32-12-18-14(2)33-22(25-18)16-7-5-6-8-19(16)30-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPQPCLPAWHNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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